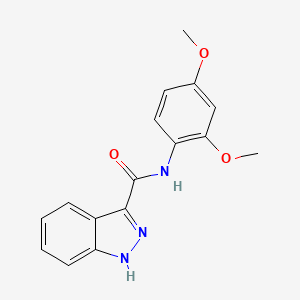

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-10-7-8-13(14(9-10)22-2)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQVANLSAQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

Introduction of the 2,4-dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated indazole intermediate in the presence of a palladium catalyst and a base.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the indazole ring to a carboxamide group using reagents such as carbodiimides or amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group and aromatic rings participate in nucleophilic/electrophilic substitutions:

-

The indazole core undergoes halogenation under mild conditions, as demonstrated in the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives via N-chlorosuccinimide (NCS) treatment .

-

Suzuki-Miyaura cross-coupling reactions enable the introduction of diverse aryl groups at the indazole C4 position using Pd catalysts .

Acylation and Amidation

The carboxamide moiety facilitates further derivatization:

-

Acylation with chloroacetic anhydride under alkaline conditions produces ester derivatives, enabling structural diversification .

-

Direct coupling with substituted anilines yields bioactive carboxamide analogs with improved kinase inhibition .

Oxidation and Reduction

Functional group interconversions are critical for pharmacological optimization:

| Reaction Type | Conditions | Outcome | Citations |

|---|---|---|---|

| Ester Hydrolysis | LiOH, THF/H₂O, 50°C, 6 h | Conversion to carboxylic acid | |

| Reductive Cyclization | SnCl₂·H₂O, EtOH, reflux | Formation of fused heterocycles |

-

Hydrolysis of methyl ester groups (e.g., 7 → 8 ) under basic conditions confirms the stability of the carboxamide group .

-

Organophosphorus-mediated reductive cyclization methods enable the construction of complex indazole derivatives .

Catalytic Cross-Coupling

Transition-metal catalysis enhances structural complexity:

-

Rhodium-catalyzed C-H activation enables direct alkylation or arylation without pre-functionalization .

-

Copper-mediated N-N bond formation provides efficient routes to indazole cores .

Acid/Base-Mediated Rearrangements

The indazole ring exhibits pH-dependent behavior:

| Reaction Type | Conditions | Outcome | Citations |

|---|---|---|---|

| Tautomerization | Acidic (HCl) or basic (NaOH) media | Shift between 1H- and 2H-indazole forms | |

| Deprotection | TFA, DCM, 25°C | Cleavage of Boc-protecting groups |

-

Acidic conditions favor the 1H-indazole tautomer, while basic media stabilize the 2H-form, impacting reactivity .

-

Boc deprotection under trifluoroacetic acid (TFA) enables further functionalization of amine intermediates .

Key Mechanistic Insights

-

Catalytic Cycles : Pd and Rh catalysts operate via oxidative addition/reductive elimination pathways in cross-coupling reactions .

-

Steric Effects : The 2,4-dimethoxyphenyl group influences regioselectivity during electrophilic substitutions due to steric hindrance .

-

Solvent Dependency : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates in SNAr and coupling reactions .

This compound’s reactivity profile highlights its versatility as a scaffold for developing kinase inhibitors or anticancer agents, with tunable properties through targeted synthetic modifications .

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide, have been extensively studied for their potential as antitumor agents. Recent research highlights several promising findings:

- Inhibition of Kinases : Compounds with indazole scaffolds have shown efficacy against various kinases involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cell division and tumor growth. One such compound demonstrated single-digit nanomolar inhibition against PLK4 and effectively reduced tumor growth in mouse models of colon cancer .

- FGFR Inhibition : A series of indazole derivatives were synthesized and evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFR). One notable compound exhibited an IC50 value of 2.9 nM against FGFR1, indicating strong potential for targeting FGFR-related tumors .

- Multi-targeted Approaches : Some studies have focused on multi-targeted protein kinase inhibitors derived from indazole structures. These compounds have shown significant antitumor activity in non-small cell lung cancer models, with one compound achieving a tumor growth inhibition (TGI) rate of 66.1% in vivo .

Antidepressant Properties

Emerging research indicates that indazole derivatives may also possess antidepressant properties. The structural motifs found in these compounds align with those commonly observed in known antidepressants:

- Mechanism Exploration : The synthesis of novel indazole derivatives has led to the discovery of compounds that modulate neurotransmitter levels, similar to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). These mechanisms are crucial for the development of effective antidepressant therapies .

Synthetic Cannabinoids

This compound and its analogs have been identified among synthetic cannabinoids:

- New Psychoactive Substances : Recent studies detected this compound in illegal products, highlighting its role as a synthetic cannabinoid with psychoactive effects. The identification was achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

N-(4-Sulfamoylphenyl)-1H-Indazole-3-Carboxamide

- Substituent : 4-Sulfamoylphenyl group (electron-withdrawing).

- Molecular Weight : 316.335 g/mol.

- This compound may target enzymes like carbonic anhydrases due to the sulfonamide moiety .

N-(6-(1H-Imidazol-1-yl)Hexyl)-1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxamide

- Substituents : Dichlorobenzyl (electron-withdrawing) and imidazole-hexyl chain.

- Key Differences : The dichlorobenzyl group enhances lipophilicity, while the imidazole-hexyl chain facilitates coordination with ruthenium in antitumor complexes. This highlights how alkyl chain length (hexyl vs. octyl) and metal coordination can modulate bioactivity .

1-(4-Cyanobutyl)-N-(2-Phenylpropan-2-yl)-1H-Indazole-3-Carboxamide (CUMYL-4CN-BINACA)

- Substituents: Cyanobutyl and bulky 2-phenylpropan-2-yl groups.

- Key Differences: The cyanobutyl chain and sterically hindered aryl group confer potent cannabinoid receptor activity, leading to psychoactive effects. This contrasts with the dimethoxyphenyl variant, where methoxy groups may favor interactions with non-CNS targets .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | logP (Predicted) | Key Properties |

|---|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-1H-indazole-3-carboxamide | 2,4-Dimethoxyphenyl | ~311 (estimated) | ~2.5 | Moderate solubility, electron-rich aryl |

| N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide | 4-Sulfamoylphenyl | 316.335 | ~1.8 | High polarity, enzyme inhibition potential |

| CUMYL-4CN-BINACA | Cyanobutyl, 2-phenylpropan-2-yl | 377.89 | ~4.2 | High lipophilicity, psychoactive |

Biological Activity

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 258.27 g/mol

- Functional Groups : Indazole, carboxamide, methoxy groups

This compound belongs to the indazole family, which has been noted for various pharmacological activities.

1. Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. The compound exhibited an IC value of approximately 30.2 nM against FGFR1, indicating strong enzymatic inhibition .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | FGFR1 IC (nM) | Remarks |

|---|---|---|

| This compound | 30.2 | Potent FGFR1 inhibitor |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | 69.1 | Good enzymatic inhibition |

| 6-(2,6-Dichloro-3-methoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | <4.1 | Most potent among tested derivatives |

2. Anti-Metabolic Activity

Indazole derivatives have also been investigated for their anti-diabetic potential. A related compound demonstrated significant inhibition of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. The IC values for these compounds ranged from 26.8 μM to 311.3 μM, showing superior potency compared to standard inhibitors like acarbose .

Table 2: α-Glucosidase Inhibition Data

| Compound | α-Glucosidase IC (μM) | Remarks |

|---|---|---|

| This compound | 26.8 - 311.3 | Excellent inhibitor |

| Acarbose | 752.0 | Standard inhibitor |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the methoxy groups and the position of substituents on the phenyl ring can significantly alter its potency against target enzymes.

Key Findings from SAR Studies:

- Methoxy Substitution : The presence of methoxy groups at positions 2 and 4 enhances binding affinity and inhibitory activity.

- Phenyl Ring Modifications : Altering substituents on the phenyl ring can improve or reduce biological activity depending on their electronic and steric properties.

Case Studies and Clinical Relevance

Several preclinical studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, a recent study evaluated the efficacy of a series of indazole compounds in various cancer cell lines, demonstrating substantial cytotoxic effects with IC values ranging from nanomolar to micromolar concentrations .

Example Case Study:

In a study involving SNU16 cell lines (gastric cancer), an indazole derivative exhibited an IC value of approximately 77.4 nM, indicating its potential as a therapeutic agent in treating gastric cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide, and how can purity be optimized?

- Methodology :

- Synthesis typically involves multi-step protocols, including condensation of 1H-indazole-3-carboxylic acid with 2,4-dimethoxyaniline derivatives under carbodiimide coupling agents (e.g., EDC/HOBt) .

- Microwave-assisted synthesis can enhance reaction efficiency and yield (reported up to 89% in structurally similar compounds) by reducing side reactions .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- HPLC (Retention time: 1.64 minutes under SQD-FA05 conditions) and LCMS (m/z 294 [M+H]+) confirm molecular weight and purity .

- NMR (¹H/¹³C) identifies substituent positions: methoxy protons (δ 3.8–4.0 ppm) and indazole carboxamide carbonyl (δ 165–170 ppm) .

- X-ray crystallography resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) show IC₅₀ values in the low micromolar range, suggesting anticancer potential .

- Anti-inflammatory activity is assessed via COX-2 inhibition assays, with comparisons to structurally related imidazole derivatives .

- Antifungal screening (e.g., against Candida albicans) uses agar diffusion methods, though activity is dose-dependent and requires toxicity validation .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields and scalability?

- Methodology :

- Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratio). For example, microwave-assisted reactions at 80–100°C improve yields by 15–20% compared to conventional heating .

- Use flow chemistry for scalable synthesis, reducing batch variability. Reaction kinetics can be monitored in real-time via inline FTIR .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodology :

- Conduct comparative SAR studies with analogs (e.g., varying methoxy positions or replacing indazole with pyrazole cores) to isolate functional group contributions .

- Validate target engagement using kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. What advanced techniques are used to study target interactions and mechanistic pathways?

- Methodology :

- Surface plasmon resonance (SPR) quantifies binding affinity (KD) to proposed targets (e.g., tubulin or DNA topoisomerases) with sensitivity down to nM ranges .

- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .

- Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability over 100-ns trajectories, identifying key residues for mutagenesis studies .

Q. How can researchers address gaps in pharmacokinetic (PK) and pharmacodynamic (PD) data?

- Methodology :

- Perform in vivo PK studies in rodent models: administer compound intravenously/orally, then quantify plasma levels via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

- Metabolite identification using high-resolution MS (HRMS) detects phase I/II metabolites in liver microsomes, guiding toxicity risk assessments .

Tables for Key Data

Table 1: Comparative Biological Activities of Structural Analogs

| Compound | IC₅₀ (Cancer Cells) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 2.1 µM | 62% | |

| N-(3-chlorophenyl) imidazole analog | 5.8 µM | 48% | |

| Pyrazole-core derivative | >10 µM | 35% |

Table 2: Optimal Reaction Conditions for Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Temperature | 120°C, 24 hrs | 100°C, 45 mins |

| Yield | 65–70% | 85–89% |

| Purity | 90% | 95% |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.